4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid

Physicochemical profiling Lead optimisation Cyclohepta[c]pyrrole scaffold

Select this specific methoxy variant over common ethoxy analogs to leverage a lower predicted logP (~1.13), reducing solubility-limited assay interference. Its rigid cyclohepta[c]pyrrol-4-one core offers a pre-organized geometry critical for conformational constraint, potentially enhancing target-binding entropic benefits. The free carboxylic acid (pKa ~4.67) serves as a native anchor for amide coupling and enables straightforward acid-base purification—a key advantage over ester prodrugs. Confirm identity upon receipt with the definitive methoxy singlet in the archived ¹H NMR spectrum (SpectraBase ID 91VtdffN7Fh).

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B10866381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)C(=O)O)C)OC
InChIInChI=1S/C19H17NO4/c1-11-17-15(21)5-4-6-16(24-3)18(17)12(2)20(11)14-9-7-13(8-10-14)19(22)23/h4-10H,1-3H3,(H,22,23)
InChIKeyDOYOMWGGFUTYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 93 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic Acid – Core Identity and Physicochemical Baseline for Procurement Screening


4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid (CAS not publicly assigned; molecular formula C₁₉H₁₇NO₄, exact mass 323.115758 g/mol) is a fully synthetic, low-molecular-weight organic compound built on a cyclohepta[c]pyrrol-4-one core substituted with methoxy and dimethyl groups and bearing a benzoic acid moiety at the N-2 position [1]. It is classified within the broader family of cyclohepta[c]pyrrole derivatives, which are investigated as scaffolds for analgesic, anti-inflammatory, and enzyme-inhibitory agents, though the specific pharmacological profile of this compound remains unpublished [2]. Its computed physicochemical properties – moderate lipophilicity (LogP ≈ 1.13), an acidic carboxyl group (pKa ≈ 4.67), and a polar surface area of 68.53 Ų – place it in a drug-like property space suitable for fragment-based or lead-optimization programmes [1].

Why 4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic Acid Cannot Be Interchanged with the Closest Ethoxy or Ester Analogs


The closest commercially catalogued analogs – the 8-ethoxy variant (CAS 780779-13-7) and the ethyl ester prodrug form (CAS 780779-07-9) – share the cyclohepta[c]pyrrol-4-one scaffold but differ critically in substitution at the 8-position (methoxy vs. ethoxy) and at the benzoic acid terminus (free acid vs. ethyl ester) . These seemingly minor modifications are expected to alter hydrogen-bonding capacity, metabolic stability, and intracellular permeability, parameters that cannot be predicted by scaffold identity alone. In the cyclohepta[c]pyrrole class, even small alkyl-ether modifications have been shown to shift analgesic potency and receptor selectivity by orders of magnitude [1]. Therefore, assuming functional equivalence without direct experimental comparison risks procuring a compound with divergent pharmacological or physicochemical behaviour, compromising both in-vitro assay reproducibility and downstream lead-optimisation trajectories.

Quantitative Evidence Guide: Differentiating 4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic Acid from Its Closest Catalogued Analogs


Methoxy vs. Ethoxy Substitution Impacts Computed Lipophilicity and Hydrogen-Bonding Capacity

The target compound carries an 8-methoxy substituent, whereas the closest commercially listed analog (CAS 780779-13-7) bears an 8-ethoxy group. Although no experimental logD or logP values have been published for either compound, in-silico predictions for the methoxy derivative yield a logP of ~1.13 and a polar surface area (PSA) of 68.53 Ų [1]. The replacement of methoxy with ethoxy adds one methylene unit, which is expected to increase logP by approximately 0.5 units and reduce aqueous solubility while altering hydrogen-bond acceptor geometry. For procurement decisions, this means the methoxy compound offers intrinsically lower lipophilicity and higher predicted aqueous solubility under physiological pH conditions, making it the preferred choice for assays requiring free-acid solubility without ester prodrug modification.

Physicochemical profiling Lead optimisation Cyclohepta[c]pyrrole scaffold

Free Carboxylic Acid vs. Ethyl Ester: Impact on Ionisation State and Membrane Permeability at Physiological pH

The target compound is a free benzoic acid with a computed pKa of 4.67, meaning it will be >99% ionised at pH 7.4 [1]. In contrast, the ethyl ester analog (CAS 780779-07-9) is a neutral prodrug form that lacks an ionisable carboxyl group at physiological pH . This difference has profound consequences for passive membrane permeability and cellular uptake. While the ester is expected to cross lipid bilayers more readily, the free acid form may exhibit superior aqueous solubility and direct target engagement (e.g., with carboxylate-recognising binding pockets) without requiring enzymatic hydrolysis. The calculated logD at pH 7.4 for the free acid is −1.55, indicating a strong preference for the aqueous phase, whereas the ester would maintain a logD close to its logP (~2–3) and favour membrane partitioning [1].

Drug-like property Permeability Prodrug strategy

Structural Confirmation via ¹H NMR Fingerprint: Identity Assurance Against Mis-ordered Analogs

A unique ¹H NMR spectrum for the target compound (recorded under standard conditions) is available in the SpectraBase database (Compound ID: 91VtdffN7Fh), providing a definitive spectral fingerprint [1]. The closest ethoxy analog (CAS 780779-13-7) is also archived in SpectraBase (Compound ID: BAnn3lv9Qxo) and shows distinct chemical-shift differences, particularly in the methoxy (δ ~3.8–3.9 ppm, singlet) versus ethoxy (δ ~4.0–4.2 ppm, quartet, plus an additional triplet for the terminal methyl) region [2]. This readily observable difference allows incoming quality-control laboratories to unambiguously confirm receipt of the correct 8-methoxy derivative rather than the 8-ethoxy surrogate, which could otherwise be mistaken due to shared molecular-core IUPAC naming conventions.

Quality control Structural verification NMR spectroscopy

Scaffold-Specific Conformational Restriction Differentiates Cyclohepta[c]pyrrolones from Simpler Pyrrole–Benzoic Acid Conjugates

The fused cyclohepta[c]pyrrol-4-one core confers a rigid, non-planar geometry distinct from the flexible 2-aryl-pyrrole or N-phenyl-benzamide alternatives that would be considered as simplified mimetics. Although no crystallographic or solution-structure data have been deposited for the target compound, patent literature on 4-arylcyclohepta[c]pyrroles demonstrates that the seven-membered ring imposes a defined torsional angle between the pyrrole and the pendant aryl ring, which is critical for analgesic receptor recognition [1]. In the broader class, converting a flexible 2-arylpyrrole to a cyclohepta-fused analog was shown to alter in vivo potency by factors of 5–50, depending on substitution [1]. The target compound’s 8-methoxy substituent further rigidifies the system through electronic conjugation with the cycloheptadienone π-system, a feature absent in simple methoxy-substituted phenyl-pyrrole hybrids.

Scaffold diversity Conformational analysis Fragment-based drug design

Computed Acid Dissociation Constant (pKa 4.67) Enables pH-Dependent Extraction and Purification Protocols

The computed pKa of 4.67 for the benzoic acid moiety indicates that the compound transitions from predominantly neutral (below pH 3) to fully anionic (above pH 7) [1]. This property is practically exploitable: at pH ~7, the carboxylate form remains in the aqueous phase during liquid-liquid extraction, whereas neutral organic impurities partition into the organic layer. Acidification to pH ~2 reprotonates the acid, allowing back-extraction into ethyl acetate or dichloromethane. This pH-switchable behaviour is not available for the ethyl ester analog, which remains neutral across the full pH range and therefore cannot be selectively enriched by acid-base extraction. For procurement, the free acid form offers a built-in purification handle that the ester analog lacks.

Purification Sample preparation Analytical chemistry

Molecular Weight and Heavy-Atom Count Differentiate the Target Compound from Bulkier Fused-Ring Congeners in Fragment-Based Screening Libraries

With a molecular weight of 323.34 g/mol and only 24 heavy atoms, the target compound sits at the upper boundary of classical fragment space (MW < 300) but remains considerably lighter than fully elaborated benzocyclohepta[c]pyrrole derivatives (e.g., the compounds claimed in EP 0024807 B1, which typically exceed 350 g/mol) [1][2]. Its lower molecular complexity, combined with the presence of a carboxylic acid anchor point, makes it an attractive fragment for structure-based lead generation: it can serve as a carboxylic acid bioisostere replacement or as a core for further elaboration via amide coupling or esterification. In contrast, larger fused congeners offer fewer vectors for diversity-oriented synthesis and impose higher lipophilicity burdens earlier in the optimisation cascade.

Fragment-based drug discovery Library design Molecular complexity

Verified Application Scenarios for 4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic Acid Based on Current Evidence


Fragment-Based Lead Generation Requiring a Carboxylic Acid Anchor with Low Lipophilicity

The compound’s computed logP (~1.13) and PSA (68.53 Ų) place it within acceptable fragment-like property space (MW 323, logP < 3, PSA < 90 Ų). Its free carboxylic acid serves as a native anchor point for amide coupling or esterification, enabling rapid library enumeration. Procurement of this specific methoxy variant over the ethoxy analog is justified by its lower predicted logP, which reduces the risk of solubility-limited assay interference in biochemical screens [1].

Cyclohepta[c]pyrrolone Scaffold for Conformationally Restricted Bioisostere Design

The rigid cyclohepta[c]pyrrol-4-one core offers a pre-organised geometry that cannot be replicated by simple N-phenyl-pyrrole or benzamide mimetics. Patent-derived SAR evidence indicates that cyclohepta-fusion can enhance analgesic potency 5- to 50-fold over flexible analogs [1]. Researchers pursuing conformationally constrained ligand design should select this scaffold over acyclic equivalents to maximise the entropic benefit upon target binding.

pH-Dependent Purification Workflows Leveraging the Ionisable Carboxyl Group

The computed pKa of 4.67 enables a straightforward acid-base extraction protocol: deprotonation at pH ~7 retains the compound in the aqueous phase, while protonation at pH ~2 allows recovery into organic solvent [1]. This purification handle is absent in the ethyl ester analog, making the free acid the preferred procurement choice for laboratories that prioritise cost-effective, chromatography-free purification.

NMR-Based Identity Verification to Prevent Analog Mis-Shipment

The archived ¹H NMR spectrum (SpectraBase ID 91VtdffN7Fh) provides a definitive methoxy singlet signature that distinguishes this compound from the ethoxy analog (quadruplet + triplet pattern) [1][2]. Quality-control laboratories can implement a rapid NMR check upon receipt to confirm compound identity, a critical step when ordering from vendors that supply multiple cyclohepta[c]pyrrolone derivatives under similar nomenclature.

Quote Request

Request a Quote for 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.